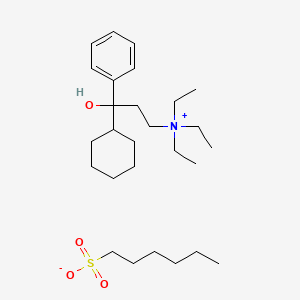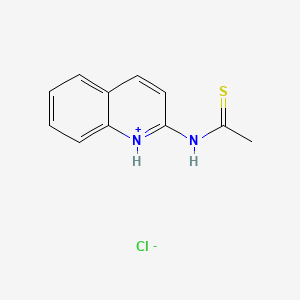
Acetamide, N-(2-quinolyl)thio-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-quinolyl)thio-, hydrochloride: is an organic compound with a complex structure that includes a quinoline ring and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(2-quinolyl)thio-, hydrochloride typically involves the reaction of 2-quinoline thiol with acetamide in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Starting Materials: 2-quinoline thiol and acetamide.
Reaction Conditions: The reaction is carried out in the presence of hydrochloric acid, often at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-(2-quinolyl)thio-, hydrochloride can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the thioacetamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Acetamide, N-(2-quinolyl)thio-, hydrochloride is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a probe to study biochemical pathways involving sulfur-containing compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating infections and other diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which Acetamide, N-(2-quinolyl)thio-, hydrochloride exerts its effects involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting replication and transcription processes. The thioacetamide group can interact with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Acetamidine hydrochloride: Similar in structure but lacks the quinoline ring.
Thioacetamide: Contains the thioacetamide group but lacks the quinoline ring.
Quinoline derivatives: Share the quinoline ring but differ in the substituents attached to it.
Uniqueness: Acetamide, N-(2-quinolyl)thio-, hydrochloride is unique due to the combination of the quinoline ring and the thioacetamide group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
69365-68-0 |
|---|---|
Molecular Formula |
C11H11ClN2S |
Molecular Weight |
238.74 g/mol |
IUPAC Name |
N-quinolin-1-ium-2-ylethanethioamide;chloride |
InChI |
InChI=1S/C11H10N2S.ClH/c1-8(14)12-11-7-6-9-4-2-3-5-10(9)13-11;/h2-7H,1H3,(H,12,13,14);1H |
InChI Key |
MMLKFYRKHOBMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=[NH+]C2=CC=CC=C2C=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



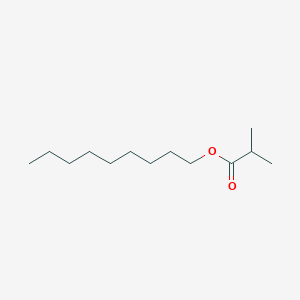
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
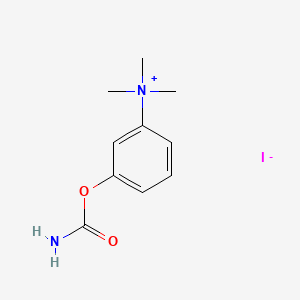
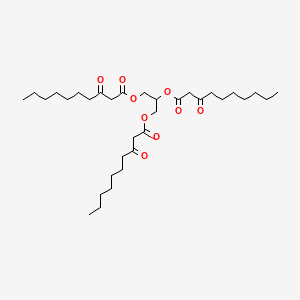
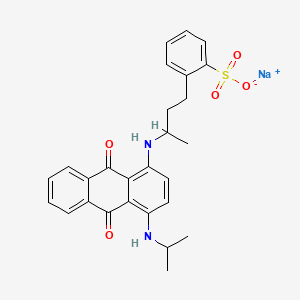
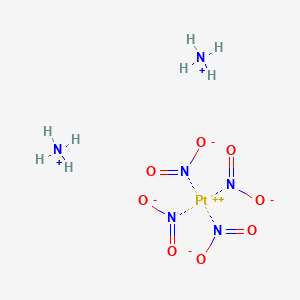



![[1,1'-Biphenyl]-4-carboxylic acid, 4'-heptyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B13778199.png)
